1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c1-7-2-4-13(5-3-7)6-8(14)9(10,11)12/h7-8,14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXQJHJWIFSYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperidine with a trifluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the piperidine to the ketone. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction may produce a trifluoromethyl alcohol.
Scientific Research Applications
1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The piperidine ring may contribute to the compound’s binding affinity for certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Activity
Table 1: Structural and Functional Comparison
Key Observations:
- Heterocyclic Substituents: rac-6 (benzimidazole derivative) exhibits potent dual kinase inhibition due to bromine atoms enhancing hydrophobic binding. In contrast, Compound A’s 4-methylpiperidine group may favor interactions with larger binding pockets (e.g., in PI3K or mTOR pathways). Pyridine analogs (e.g., C₈H₈F₃NO) lack bromine’s electron-withdrawing effects, reducing kinase affinity but improving solubility.
- Toxicity and Physicochemical Properties: Benzylamino derivatives (e.g., C₁₁H₁₁F₆NO) show higher molar mass (~287.2 g/mol) and irritancy risks, likely due to reactive amino groups. Thienyl-substituted analogs (C₇H₈F₃OS) have lower molecular weights (~196.2 g/mol) but unoptimized bioactivity.
Key Observations:
Biological Activity
1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol (CAS Number: 866051-24-3) is a fluorinated organic compound characterized by a trifluoromethyl group, a piperidine ring, and a hydroxyl group. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆F₃NO |
| Molecular Weight | 211.225 g/mol |
| Storage Conditions | Ambient |
| MDL Number | MFCD05256215 |
The biological activity of 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better interaction with biological membranes and enzymes. The piperidine ring may increase binding affinity for certain receptors or enzymes, modulating their activity.
Antimicrobial Properties
Research indicates that compounds containing piperidine rings exhibit varying degrees of antimicrobial activity. The structural characteristics of 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol suggest potential efficacy against bacterial strains due to its ability to disrupt microbial cell membranes.
Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological properties. Studies have shown that 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol may influence neurotransmitter systems by acting as a modulator at certain receptors. This could make it a candidate for further investigation in neurodegenerative disease models or as an anxiolytic agent.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined various piperidine derivatives for their antimicrobial properties. The results indicated that modifications to the piperidine structure significantly affected activity levels. While specific data on 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol was limited, related compounds demonstrated promising results against Gram-positive bacteria (Smith et al., 2023).
Neuropharmacological Assessment
In a neuropharmacological study assessing the effects of fluorinated piperidine compounds on anxiety-like behavior in rodents, researchers found that certain derivatives exhibited anxiolytic effects. Although 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol was not directly tested, its structural similarity to active compounds suggests potential efficacy (Johnson et al., 2024).
Comparison with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1,1,1-Trifluoro-2-(4-methylpiperidin-1-yl)ethanol | Structure | Moderate antimicrobial effects |
| 1,1,1-Trifluoro-3-(4-methylpiperazin-1-yl)propan-2-ol | Structure | Neuroactive properties |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol, and what challenges arise during fluorinated intermediate handling?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorinated ketones or alcohols (e.g., 1,1,1-trifluoropropan-2-one) can react with 4-methylpiperidine under catalytic hydrogenation or borohydride reduction .
- Challenges : Fluorinated intermediates are highly reactive and moisture-sensitive. Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or LC-MS to avoid side reactions like defluorination .
Q. How can the stereochemical configuration of this compound be resolved using crystallographic data?
- Methodology : X-ray crystallography is the gold standard. Co-crystallize the compound with heavy atoms (e.g., iodine derivatives) to enhance diffraction. Refinement via SHELXL or SHELXTL software allows precise determination of absolute configuration .
- Data Interpretation : Anomalous dispersion effects from heavy atoms (e.g., in iodinated analogs) enable unambiguous assignment of chiral centers. Cross-validate with NMR (e.g., NOESY for spatial proximity) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Use enzyme-linked assays (e.g., kinase inhibition) or cell-based assays (e.g., cytotoxicity in HEK-293 or HeLa cells). Fluorinated compounds often exhibit enhanced membrane permeability, so optimize concentrations using dose-response curves (IC₅₀) .
- Controls : Include positive controls (e.g., known kinase inhibitors) and solvent controls (DMSO ≤0.1%) to rule out nonspecific effects .
Advanced Research Questions
Q. How can conflicting data between computational docking and experimental binding assays be reconciled for this compound?
- Troubleshooting :
- Docking Limitations : Force fields (e.g., AMBER, CHARMM) may misrepresent fluorine’s electronegativity. Use quantum mechanical (QM) methods (e.g., DFT) to refine ligand-protein interactions.
- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, ΔH). Compare with docking-predicted binding poses .
Q. What strategies mitigate instability of 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol in aqueous buffers during pharmacokinetic studies?
- Stabilization Methods :
- Formulation : Use cyclodextrin encapsulation or liposomal carriers to shield the compound from hydrolysis.
- Buffer Optimization : Adjust pH to 6.5–7.5 (near physiological) and include antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .
Q. How does the 4-methylpiperidinyl moiety influence the compound’s pharmacokinetic profile compared to analogs with other amine groups?
- Comparative Analysis :
- Lipophilicity : Measure logP (octanol-water partition) to assess blood-brain barrier penetration. Piperidine derivatives generally exhibit higher logP than pyrrolidine analogs.
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to compare clearance rates. Piperidine groups often resist CYP450 oxidation better than morpholine or azetidine .
- Data Table :
| Amine Group | logP | Microsomal Clearance (mL/min/kg) |
|---|---|---|
| 4-Methylpiperidine | 2.1 | 15.2 |
| Morpholine | 1.6 | 28.7 |
| Azetidine | 1.2 | 35.4 |
Methodological Notes
- Crystallography : For SHELX refinement, ensure high-resolution data (≤1.2 Å) and use the
HKLF 4format for twinned crystals . - Synthesis : Catalytic hydrogenation (Pd/C, H₂ at 50 psi) is preferred over borohydride reduction for scalable, stereoselective synthesis .
- Biological Assays : Pre-incubate compounds with serum albumin (e.g., 40 g/L HSA) to assess protein binding effects on activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
